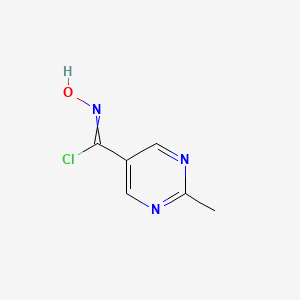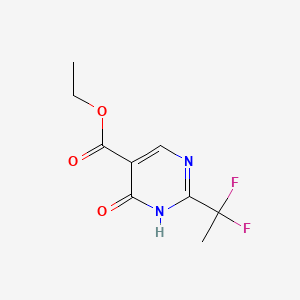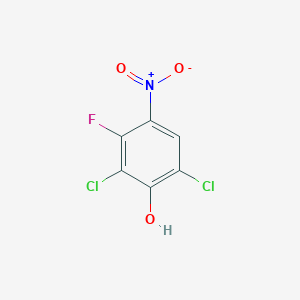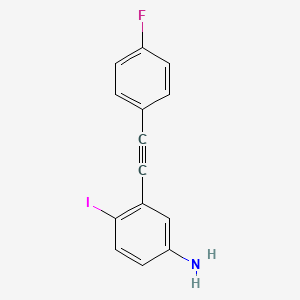
5-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Methoxyphenyl)-1H-pyrrole-3-carbonitrile is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The presence of a methoxyphenyl group and a carbonitrile group in the structure of this compound makes it a compound of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile typically involves multistep organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization and subsequent dehydration to form the pyrrole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
5-(4-Methoxyphenyl)-1H-pyrrole-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole-3-carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the carbonitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, especially at the 2-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., bromine). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions include pyrrole-3-carboxylic acids, amines, and various substituted pyrrole derivatives, depending on the specific reaction and conditions used.
科学研究应用
5-(4-Methoxyphenyl)-1H-pyrrole-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 5-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
Similar compounds to 5-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile include:
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
Uniqueness
What sets this compound apart is its unique combination of a methoxyphenyl group and a carbonitrile group attached to the pyrrole ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.
属性
分子式 |
C12H10N2O |
|---|---|
分子量 |
198.22 g/mol |
IUPAC 名称 |
5-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C12H10N2O/c1-15-11-4-2-10(3-5-11)12-6-9(7-13)8-14-12/h2-6,8,14H,1H3 |
InChI 键 |
SAOMNMSOWGLMBK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=CC(=CN2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


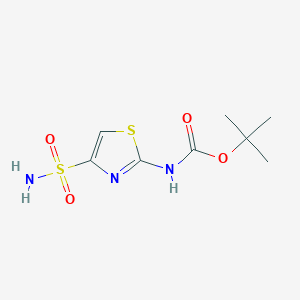
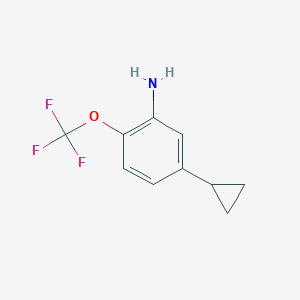
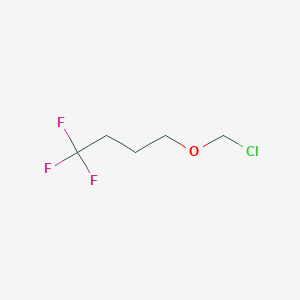
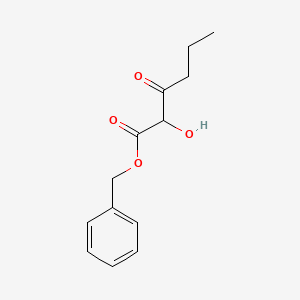
![4-[(2-Fluoroethyl)amino]cyclohexanol](/img/structure/B13701635.png)
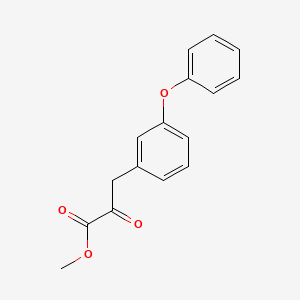
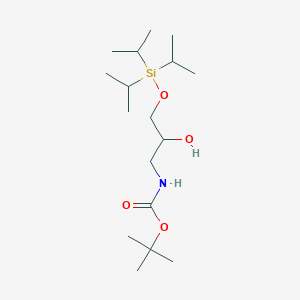
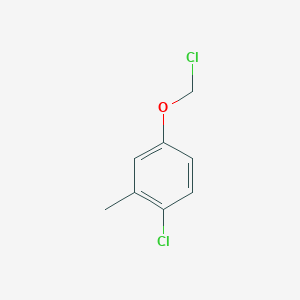
![(2R,3R)-3-[(S)-1-Fmoc-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic Acid](/img/structure/B13701657.png)

